2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one
Overview
Description
2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one is a heterocyclic compound that has garnered significant interest due to its potential therapeutic applications. It belongs to the benzothiazinone family, which is known for its diverse biological activities. The compound has a molecular formula of C8H6N2OS and a molecular weight of 178.21 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one, also known as 2-amino-1,3-benzothiazin-4-one, are therapeutically relevant serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound interacts with its targets through hydrogen bonds and π–π interactions, facilitated by its heteroatoms and the fused aromatic ring . It is believed to act as an acyl-enzyme inhibitor, undergoing enzymatic ring cleavage that leads to the acylation of the active-site serine in the target enzymes . This is followed by slow deacylation of the acyl-enzyme intermediate .
Biochemical Pathways
The compound affects the biochemical pathways involving its target enzymes. For instance, it has been characterized as a potent inhibitor of human leukocyte elastase, an enzyme involved in immune response . It also inhibits other enzymes like cathepsin G, chymase, C1r serine protease of the complement system, thrombin, and human cytomegalovirus protease . The inhibition of these enzymes can lead to downstream effects on the respective biochemical pathways they are involved in.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of its target enzymes. By inhibiting these enzymes, the compound can potentially modulate the biochemical pathways they are involved in, leading to various cellular effects. For instance, the inhibition of human leukocyte elastase could impact immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes cyclization to form the benzothiazinone ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to improve efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazinones .
Scientific Research Applications
2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one can be compared with other similar compounds, such as:
4H-3,1-benzothiazin-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Benzoxazinones: These compounds have an oxygen atom in place of the sulfur atom in benzothiazinones, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2-amino-1,3-benzothiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8-10-7(11)5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFFDQCDFYGWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935353 | |
Record name | 2-Imino-2H-1,3-benzothiazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15601-85-1 | |
Record name | MLS002703805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-2H-1,3-benzothiazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4H-1,3-benzothiazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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